5-(1,3-Benzothiazol-2-yl)-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound features a complex tricyclic scaffold comprising fused benzothiazole, imino, and triazatricyclic moieties. The 3-methoxypropyl substituent at position 7 and the benzothiazole group at position 5 contribute to its structural uniqueness. Such derivatives are often explored for pharmacological applications due to benzothiazole’s known role in medicinal chemistry (e.g., antimicrobial, antitumor activity). The tricyclic core may enhance binding affinity to biological targets, while the methoxypropyl group could improve solubility and pharmacokinetics compared to simpler alkyl chains .
Properties
Molecular Formula |
C22H19N5O2S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C22H19N5O2S/c1-29-12-6-11-27-19(23)14(21-24-16-7-2-3-8-17(16)30-21)13-15-20(27)25-18-9-4-5-10-26(18)22(15)28/h2-5,7-10,13,23H,6,11-12H2,1H3 |
InChI Key |
FFDVDRAVPRXGPN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(C=C(C1=N)C3=NC4=CC=CC=C4S3)C(=O)N5C=CC=CC5=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(1,3-Benzothiazol-2-yl)-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one can be achieved through several synthetic routes. Common methods include:
Diazo-Coupling Reaction: This involves the reaction of a diazonium salt with a benzothiazole derivative under controlled conditions.
Knoevenagel Condensation: This method involves the condensation of benzothiazole derivatives with active methylene compounds in the presence of a base.
Biginelli Reaction: A multi-component reaction that involves the condensation of benzothiazole, aldehyde, and urea under acidic conditions.
Microwave Irradiation: This method uses microwave energy to accelerate the reaction between benzothiazole derivatives and other reactants.
Chemical Reactions Analysis
5-(1,3-Benzothiazol-2-yl)-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tubercular agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzothiazol-2-yl)-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with two analogs from the literature, focusing on structural features, synthesis, and inferred properties:
Detailed Analysis of Structural and Functional Differences
Substituent Effects
- Benzothiazole vs. In contrast, the chlorobenzoyl group in the ECHEMI compound introduces electronegativity and lipophilicity, which might alter target selectivity.
- Methoxypropyl vs. Methyl : The 3-methoxypropyl chain in the target compound offers flexibility and polarity, enhancing solubility in polar solvents. The methyl group in the ECHEMI compound reduces steric hindrance but may limit pharmacokinetic performance.
Biological Activity
5-(1,3-Benzothiazol-2-yl)-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one (commonly referred to as compound 1) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is , and its molecular weight is approximately 397.48 g/mol. The structure features a benzothiazole moiety and a triazatricyclo framework that contribute to its biological properties.
Anticancer Activity
Research indicates that compound 1 exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and the disruption of mitochondrial function.
Antimicrobial Properties
Compound 1 has shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mode of action may involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Enzyme Inhibition
Similar compounds have been documented to inhibit various kinases such as casein kinase 2 (CK2) and glycogen synthase kinase 3 beta (GSK3β). This inhibition is crucial for regulating cellular signaling pathways associated with cancer progression and neurodegenerative diseases.
The biological activity of compound 1 can be attributed to several key mechanisms:
- Apoptosis Induction : Compound 1 triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Kinase Inhibition : By inhibiting specific kinases involved in cell growth and survival pathways, compound 1 can effectively halt cancer cell proliferation.
- Antimicrobial Mechanism : Its antimicrobial effects may stem from the disruption of cellular integrity in pathogens, leading to cell death.
Case Studies
Several studies have highlighted the biological activity of compound 1:
- Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry demonstrated that compound 1 significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Antimicrobial Efficacy : Research published in Phytochemistry indicated that compound 1 exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this tricyclic benzothiazole derivative?
- Methodology : Begin with multi-step heterocyclic condensation reactions, as described for analogous tricyclic systems. For example, coupling 1,3-benzothiazole precursors with imino-triazine intermediates under controlled pH (e.g., anhydrous acetonitrile with NaH as a base) . Monitor reaction progress via TLC or HPLC, and optimize temperature (typically 80–120°C) to minimize side products like uncyclized intermediates. Use trifluoroacetic acid (TFA) for selective deprotection .
- Key Parameters : Reaction time (12–24 hrs), solvent polarity, and catalyst choice (e.g., TBTU for amide coupling) significantly influence yield .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) be applied to confirm the compound’s structural integrity?
- Methodology :
- 1H/13C NMR : Verify the presence of the 3-methoxypropyl group (δ ~3.2–3.5 ppm for OCH3) and benzothiazole aromatic protons (δ 7.5–8.5 ppm) .
- FTIR : Confirm imino (C=N) stretching at ~1600–1650 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS to validate the molecular ion peak (exact mass ~450–500 g/mol depending on substituents) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using disk diffusion assays, or test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response studies (1–100 μM) can identify IC50 values . Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1%) to validate results .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or target binding?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or COMSOL for solvation-free energy simulations .
- Molecular Docking : Dock the compound into protein active sites (e.g., EGFR kinase) using AutoDock Vina. Prioritize binding poses with the lowest ΔG values and validate via MD simulations .
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
- Methodology :
- Assay Replication : Repeat experiments with standardized protocols (e.g., fixed incubation time, cell density) to rule out variability .
- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers or confounding factors (e.g., solvent interference, pH shifts) .
- Mechanistic Studies : Perform fluorescence quenching or SPR to confirm target engagement, bypassing cell-based assay limitations .
Q. How does the compound’s stability vary under different storage and physiological conditions?
- Methodology :
- Accelerated Stability Testing : Store samples at -20°C (long-term) and 4°C (short-term) in amber vials to prevent photodegradation . Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hrs. Quench reactions and analyze degradation products via LC-MS .
Q. What advanced purification techniques (e.g., preparative HPLC, crystallization) enhance yield and purity?
- Methodology :
- Preparative HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Adjust flow rate (5–10 mL/min) to resolve closely related impurities .
- Crystallization : Optimize solvent mixtures (e.g., DCM/hexane) for slow evaporation. Characterize crystals via X-ray diffraction to confirm stereochemistry .
Data-Driven Research Design
Q. How to design dose-response experiments to assess synergistic effects with existing therapeutics?
- Methodology :
- Checkerboard Assay : Combine the compound with standard drugs (e.g., cisplatin) at varying ratios. Calculate combination indices (CI) using CompuSyn software to classify synergy (CI <1) or antagonism (CI >1) .
- Transcriptomics : Perform RNA-seq on treated cells to identify pathways modulated by synergy (e.g., apoptosis genes like BAX/BCL-2) .
Q. What analytical workflows validate the compound’s mechanism of action in complex biological systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
